2,2,2-Trifluoroethyl 4-chlorophenylcarbamate
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Overview
Description
2,2,2-Trifluoroethyl 4-chlorophenylcarbamate is a chemical compound . It is also known as triflumuron, a potent chitin synthesis inhibitor that belongs to the chemical class of benzoylureas.
Molecular Structure Analysis
The molecular formula of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate is C9H7ClF3NO2 . The InChI code is 1S/C9H7ClF3NO2/c10-6-1-3-7(4-2-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) .Physical And Chemical Properties Analysis
The molecular weight of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate is 253.61 . It is a powder at room temperature . The melting point is between 72-74 degrees Celsius .Scientific Research Applications
Organic Synthesis
In organic synthesis, compounds related to 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate serve as intermediates for producing fluorinated organic molecules, which are of great interest due to their unique properties and applications in pharmaceuticals, agrochemicals, and materials science. For instance, the trifluoromethylcarbene (:CHCF3) generated from related compounds has been successfully applied in Fe-catalyzed cyclopropanation of olefins, yielding trifluoromethylated cyclopropanes with high efficiency (Y. Duan et al., 2016). This showcases the utility of trifluoromethyl groups in enhancing the lipophilicity and metabolic stability of organic molecules.
Materials Science
In materials science, fluorinated polymers derived from similar compounds demonstrate outstanding properties. For example, new fluorine-containing polyimides synthesized from a novel fluorinated aromatic diamine monomer showed remarkable solubility in polar organic solvents, excellent thermal stability, and superior mechanical properties, making them suitable for high-performance applications (D. Yin et al., 2005).
Chromatography
In the realm of chromatography, derivatives of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate, such as cellulose tris(4-chlorophenylcarbamate) coated on silica, have been utilized as chiral stationary phases. These phases exhibit selective recognition abilities, enabling the effective separation of enantiomers, a critical process in the pharmaceutical industry for the development of enantiopure drugs (K. Yaku et al., 1999). This demonstrates the role of fluorinated compounds in enhancing the performance of chromatographic separations by providing unique interaction mechanisms for chiral recognition.
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c10-6-1-3-7(4-2-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRXDEMRTNDOQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429310 |
Source
|
Record name | 2,2,2-trifluoroethyl 4-chlorophenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl 4-chlorophenylcarbamate | |
CAS RN |
782-94-5 |
Source
|
Record name | Carbamic acid, N-(4-chlorophenyl)-, 2,2,2-trifluoroethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=782-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-trifluoroethyl 4-chlorophenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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